molecular formula C15H13BrFNO4S B13374062 Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate

Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate

Cat. No.: B13374062
M. Wt: 402.2 g/mol
InChI Key: LPMZZEBMEQIMOQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester, with additional bromine and fluorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-bromo-2-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is reacted with a sulfonyl chloride to form the sulfonamide.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfone derivatives.

    Hydrolysis: 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine substituents may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(4-chloro-2-fluorophenyl)sulfonyl]amino}benzoate
  • Ethyl 3-{[(4-bromo-2-chlorophenyl)sulfonyl]amino}benzoate
  • Ethyl 3-{[(4-bromo-2-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate is unique due to the specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H13BrFNO4S

Molecular Weight

402.2 g/mol

IUPAC Name

ethyl 3-[(4-bromo-2-fluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H13BrFNO4S/c1-2-22-15(19)10-4-3-5-12(8-10)18-23(20,21)14-7-6-11(16)9-13(14)17/h3-9,18H,2H2,1H3

InChI Key

LPMZZEBMEQIMOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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